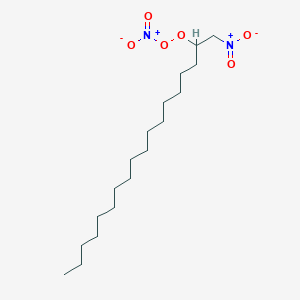
1-Nitro-2-(nitroperoxy)octadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-2-(nitroperoxy)octadecane is an organic compound with the molecular formula C18H36N2O6 . It contains a nitro group and a nitroperoxy group attached to an octadecane backbone. This compound is part of the broader class of nitro compounds, which are known for their diverse chemical properties and applications .
Preparation Methods
The synthesis of 1-Nitro-2-(nitroperoxy)octadecane involves multiple steps, typically starting with the nitration of octadecane. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which produces the nitronium ion (NO2+), the active nitrating agent . The reaction conditions often require careful control of temperature and concentration to ensure the desired product is obtained.
Industrial production methods for such compounds may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction pathways can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
1-Nitro-2-(nitroperoxy)octadecane undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Nitro-2-(nitroperoxy)octadecane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Nitro-2-(nitroperoxy)octadecane exerts its effects involves the interaction of its nitro and nitroperoxy groups with biological molecules. These interactions can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells. The molecular targets and pathways involved include the activation of oxidative stress response pathways and the modulation of cellular redox states .
Comparison with Similar Compounds
1-Nitro-2-(nitroperoxy)octadecane can be compared with other nitro compounds such as nitromethane, nitrobenzene, and trinitrotoluene (TNT). While all these compounds contain the nitro group, this compound is unique due to the presence of both nitro and nitroperoxy groups on a long-chain alkane backbone. This structural uniqueness imparts distinct chemical properties and reactivity .
Similar compounds include:
Nitromethane: A simple nitro compound used as a solvent and fuel additive.
Nitrobenzene: An aromatic nitro compound used in the production of aniline.
Trinitrotoluene (TNT): A well-known explosive compound.
Properties
CAS No. |
54002-44-7 |
|---|---|
Molecular Formula |
C18H36N2O6 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
1-nitrooctadecan-2-yloxy nitrate |
InChI |
InChI=1S/C18H36N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(17-19(21)22)25-26-20(23)24/h18H,2-17H2,1H3 |
InChI Key |
OSPSBHQHQZSAQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C[N+](=O)[O-])OO[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


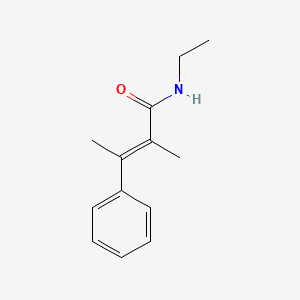
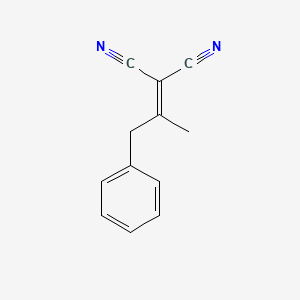
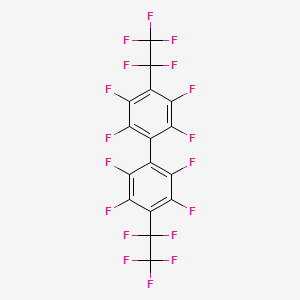
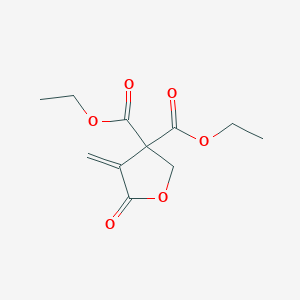
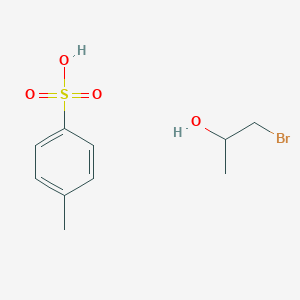
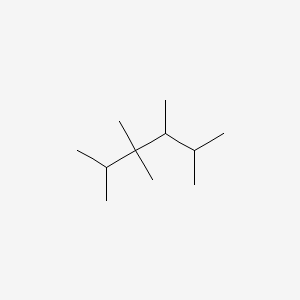

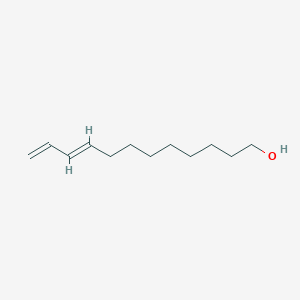
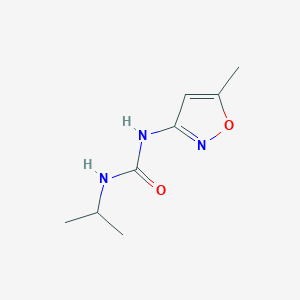
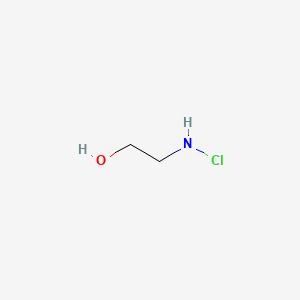
![Methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate](/img/structure/B14643565.png)
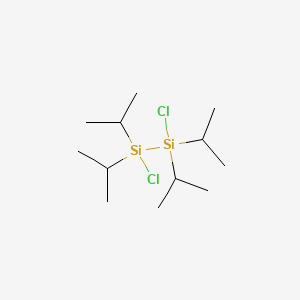
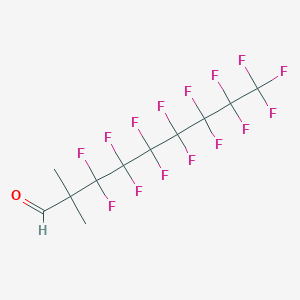
![2-Chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B14643574.png)
